molecular formula C7H13NO B7891446 2-Azabicyclo[2.2.2]octan-5-ol

2-Azabicyclo[2.2.2]octan-5-ol

Cat. No.: B7891446
M. Wt: 127.18 g/mol
InChI Key: ZTHBOFLPBKHZSP-UHFFFAOYSA-N
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Description

2-Azabicyclo[2.2.2]octan-5-ol is a nitrogen-containing heterocyclic compound with the molecular formula C₇H₁₃NO. This compound is characterized by a bicyclic structure, where a nitrogen atom is incorporated into the ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[2.2.2]octan-5-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,3-dibromopropane with ammonia can lead to the formation of the bicyclic structure. Another method involves the reduction of 2-azabicyclo[2.2.2]octan-5-one using reducing agents like sodium borohydride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production. Continuous flow reactors and other advanced techniques may be employed to enhance the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Azabicyclo[2.2.2]octan-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can produce amines .

Scientific Research Applications

2-Azabicyclo[2.2.2]octan-5-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Azabicyclo[2.2.2]octan-5-ol involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can participate in hydrogen bonding and other interactions with biological molecules. This can influence enzyme activity, receptor binding, and other biochemical processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2-Azabicyclo[2.2.2]octan-5-ol is unique due to its specific ring structure and the presence of a hydroxyl group at the 5-position. This structural feature imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and research applications .

Properties

IUPAC Name

2-azabicyclo[2.2.2]octan-5-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-7-3-6-2-1-5(7)4-8-6/h5-9H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHBOFLPBKHZSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNC1CC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of triphosgene (0.22 g, 0.33 eq.) in CH2Cl2 was added 3-methane-sulfonyl-phenylamine hydrochloride (0.5 g, 2.4 mmol), followed by the dropwise addition of TEA (0.37 ml, 1.1 eq.). The mixture was heated to 40° C. for 30 min. It was allowed to cool to rt and stirred for an additional 45 min. The isocyanate solution was then added to a solution of 2-[3-(4-chlorobenzyl)-8-aza-bicyclo[3.2.1]oct-8-yl]-1-methyl-ethylamine (0.18 g, 0.6 mmol) (prepared according to the procedure described in example 4, steps 1 to 4) in 6 ml of CH2Cl2. The mixture was stirred overnight at rt. It was diluted with CH2Cl2 and the organic layer was washed with Na2CO3 (sat.) twice, NaCl (sat.) and dried over Na2SO4. The crude mixture was purified on a silica-gel column with 1% iPrNH2, 9% MeOH in EtOAc to give 55% of Example 5 (M+: 490).
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
0.37 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2-[3-(4-chlorobenzyl)-8-aza-bicyclo[3.2.1]oct-8-yl]-1-methyl-ethylamine
Quantity
0.18 g
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
55%

Synthesis routes and methods II

Procedure details

To a solution of 5-hydroxy-2-aza-bicyclo[2.2.2]octan-3-one (2.6 g, 18 mmol) in 60 ml of anhydrous THF was added 55 ml of LAH (1.0 M in THF). After the mixture was refluxed under N2 for 24 h, it was cooled to rt and quenched with 2 ml of water, followed by 2 ml of 15% NaOH and 6 ml of water. The suspension was then stirred with MgSO4 and filtered. The filtrate was acidified with 1.0 M of HCl in ether and then concentrated to afford 3.2 g of 2-aza-bicyclo[2.2.2]octan-5-ol as the HCl salt.
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azabicyclo[2.2.2]octan-5-ol
Reactant of Route 2
2-Azabicyclo[2.2.2]octan-5-ol
Reactant of Route 3
2-Azabicyclo[2.2.2]octan-5-ol
Reactant of Route 4
2-Azabicyclo[2.2.2]octan-5-ol
Reactant of Route 5
2-Azabicyclo[2.2.2]octan-5-ol
Reactant of Route 6
2-Azabicyclo[2.2.2]octan-5-ol

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